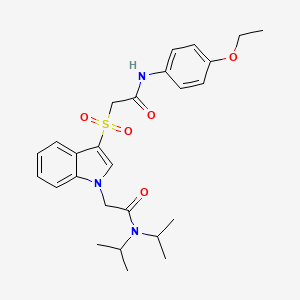
2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an ethoxy group, an amino group, a sulfonyl group, an indole group, and an acetamide group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The compound’s structure includes an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring. The sulfonyl group is attached to the indole ring, and the acetamide group is attached to the sulfonyl group .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in nucleophilic substitution reactions, and the sulfonyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of polar groups like the sulfonyl and acetamide groups could influence its solubility .科学的研究の応用
Synthesis and Chemical Properties
- Research into similar compounds has focused on the synthesis and chemical properties of various sulfonamide derivatives. For instance, the synthesis of beta-sultams via solid-phase synthesis demonstrates the potential for constructing sulfonyl beta-lactam analogue combinatorial libraries, which could be relevant for the development of new antibacterial agents (Gordeev, Gordon, & Patel, 1997).
Biological Activity and Drug Development
- Compounds with structural similarities have been evaluated for their antimicrobial activities, highlighting the potential of sulfonamide moieties in contributing to significant biological activities. For example, thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have shown promising antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Application in Organic Synthesis
- The utility of sulfonamide compounds in organic synthesis is also a significant area of research, as evidenced by studies on the synthesis of indolocarbazoles and the exploration of novel synthetic routes for constructing complex organic molecules (Magnus, Exon, & Sear, 1983).
将来の方向性
作用機序
Target of Action
The presence of the sulfonyl group and the ethoxyanilino group suggests potential interactions with sulfotransferases or cytochrome P450 enzymes, respectively .
Mode of Action
The compound’s mode of action involves a series of chemical reactions. The electrophilic aromatic substitution is a key step in its interaction with its targets . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its complex structure. The presence of the sulfonyl and ethoxyanilino groups suggests it may influence sulfonation and oxidation reactions, respectively . These reactions could alter various downstream effects, including the regulation of metabolic processes and signal transduction pathways.
Pharmacokinetics
The presence of the sulfonyl and ethoxyanilino groups suggests it may be metabolized by sulfotransferases and cytochrome p450 enzymes, respectively . These enzymes could influence the compound’s bioavailability and half-life in the body.
Result of Action
Given its potential interactions with various proteins or enzymes, it may influence a range of cellular processes, including signal transduction, gene expression, and metabolic regulation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the activity of enzymes such as sulfotransferases and cytochrome P450, which the compound may interact with, can be influenced by these factors .
特性
IUPAC Name |
2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5S/c1-6-34-21-13-11-20(12-14-21)27-25(30)17-35(32,33)24-15-28(23-10-8-7-9-22(23)24)16-26(31)29(18(2)3)19(4)5/h7-15,18-19H,6,16-17H2,1-5H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQNZHHQOFPPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994558.png)
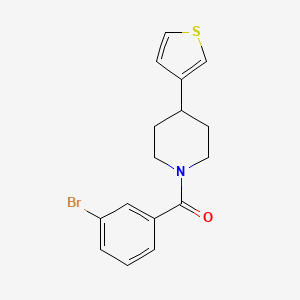

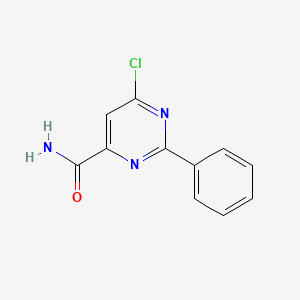

![(E)-6-(tert-butyl)-8-((2-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2994571.png)
![(2-Chloropyridin-3-yl)-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2994572.png)

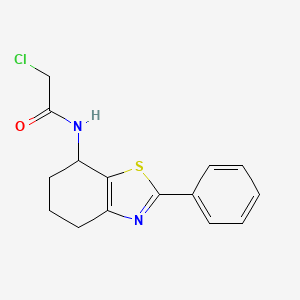
![(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B2994575.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2994577.png)
![Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2994578.png)
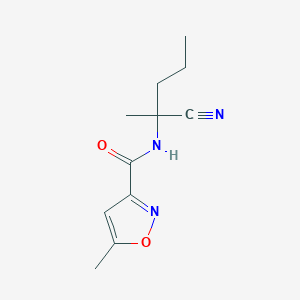
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2994580.png)